![molecular formula C16H21N3O2S B2798825 3-(1-methyl-1H-pyrazol-3-yl)-1-(m-tolylsulfonyl)piperidine CAS No. 2200472-88-2](/img/structure/B2798825.png)
3-(1-methyl-1H-pyrazol-3-yl)-1-(m-tolylsulfonyl)piperidine
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Description
3-(1-methyl-1H-pyrazol-3-yl)-1-(m-tolylsulfonyl)piperidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is commonly referred to as MTSESMP, and it is a piperidine-based compound that has a pyrazole ring attached to it.
Scientific Research Applications
Synthesis and Chemical Properties
Chemical Synthesis and Characterization : The compound has been involved in the synthesis of various chemical structures. For instance, tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate was synthesized through a reaction involving (E)-tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate and methylhydrazine, highlighting its role in producing pyrazole derivatives with potential biological activities (Richter et al., 2009).
Intermediate for Crizotinib Synthesis : A three-step synthesis method was reported for 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, a drug used in cancer treatment. This demonstrates the compound's significance in pharmaceutical synthesis (Fussell et al., 2012).
Biological and Pharmacological Applications
Cannabinoid Receptor Antagonists : Derivatives of the compound have been explored for their potential as cannabinoid receptor antagonists. For instance, structure-activity relationships of pyrazole derivatives showed that specific modifications could lead to potent and selective brain cannabinoid CB1 receptor antagonistic activity, which could help in understanding the receptor's binding sites and potentially serve as pharmacological probes (Lan et al., 1999).
Anticholinesterase Agents : A study on the synthesis, in vitro and in silico evaluation of pyrazolines as new anticholinesterase agents indicates the potential application of such derivatives in treating neurodegenerative disorders, showcasing the compound's utility in developing treatments for diseases like Alzheimer's (Altıntop, 2020).
Antimicrobial Activity : Synthesis and antimicrobial activity investigation of derivatives highlighted their effectiveness against gram-positive bacteria, showing the compound's role in generating new antimicrobial agents (Prakash et al., 2011).
properties
IUPAC Name |
1-(3-methylphenyl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-13-5-3-7-15(11-13)22(20,21)19-9-4-6-14(12-19)16-8-10-18(2)17-16/h3,5,7-8,10-11,14H,4,6,9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUSVRYJXXBCFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCCC(C2)C3=NN(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methyl-1H-pyrazol-3-yl)-1-(m-tolylsulfonyl)piperidine |
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